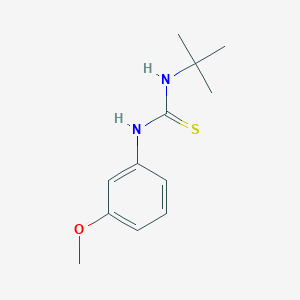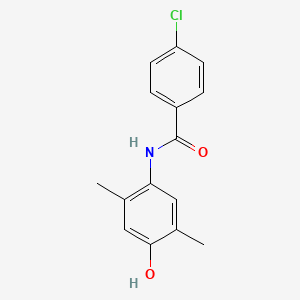![molecular formula C17H16N2O B5878971 N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide, also known as Cmpd-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is known for its ability to inhibit the activity of specific enzymes, making it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide exerts its effects by binding to the active site of specific enzymes, thereby inhibiting their activity. The compound has been shown to induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been shown to modulate the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the induction of DNA damage and cell death in cancer cells, modulation of the Wnt signaling pathway, and inhibition of inflammatory responses. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide is its ability to selectively inhibit specific enzymes, making it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes, which could lead to the development of new therapeutic agents for various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide and its effects on various cellular processes. Finally, the potential use of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide in combination with other therapeutic agents should be explored, as this could lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide involves a multi-step process that includes the condensation of 4-(cyanomethyl)benzaldehyde with 2,5-dimethylbenzamide, followed by a series of purification steps. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of specific enzymes, such as PARP-1 and tankyrase, which play critical roles in various cellular processes.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-3-4-13(2)16(11-12)17(20)19-15-7-5-14(6-8-15)9-10-18/h3-8,11H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBFTIKRRUTDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)




![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)


![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)